3'-Fluoro-biphenyl-4-ylamine
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Overview
Description
3’-Fluoro-biphenyl-4-ylamine is an organic compound with the molecular formula C12H10FNThis compound has garnered significant interest in various fields such as pharmaceuticals, materials science, and biotechnology due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 3’-Fluoro-biphenyl-4-ylamine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 4-bromoaniline and phenylboronic acid as starting materials. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of sodium carbonate in a mixture of ethanol, water, and toluene under an inert atmosphere. The reaction mixture is refluxed overnight to yield the desired product .
Industrial Production Methods: Industrial production of 3’-Fluoro-biphenyl-4-ylamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-biphenyl-4-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro derivatives.
Reduction Reactions: The nitro derivatives can be reduced back to amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens and alkylating agents under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or nitric acid.
Reduction Reactions: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Various substituted biphenyl derivatives.
Oxidation Reactions: Nitro-biphenyl derivatives.
Reduction Reactions: Amino-biphenyl derivatives.
Scientific Research Applications
3’-Fluoro-biphenyl-4-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3’-Fluoro-biphenyl-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atom can also participate in interactions that stabilize the compound within biological systems, enhancing its efficacy and selectivity.
Comparison with Similar Compounds
- 4-Amino-3-fluorobiphenyl
- 4-Fluoro-biphenyl-3-ylamine
- 4-Aminononafluorobiphenyl
Comparison: 3’-Fluoro-biphenyl-4-ylamine is unique due to the position of the fluorine and amino groups on the biphenyl structure. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the fluorine atom enhances its stability and lipophilicity, which can be advantageous in drug development and material science applications .
Properties
IUPAC Name |
4-(3-fluorophenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUHEBIOTFMLAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382211 |
Source
|
Record name | 3'-Fluoro-biphenyl-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-66-5 |
Source
|
Record name | 3'-Fluoro-biphenyl-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5728-66-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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